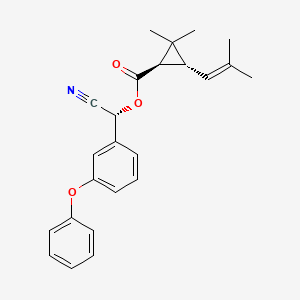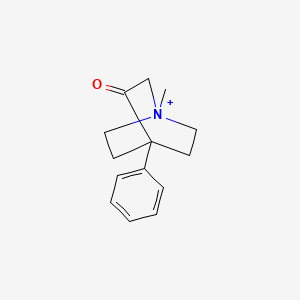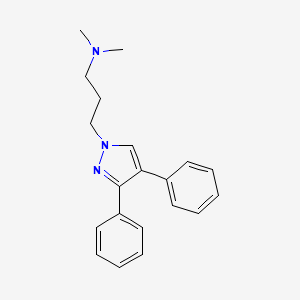
1-羧基萨尔索林
描述
1-Carboxysalsoline is a chemical compound . It is also known as FD00LE5635 . It is a derivative of salsoline, a tetrahydroisoquinoline alkaloid found in some plants of the genus Salsola .
Molecular Structure Analysis
The molecular structure of 1-Carboxysalsoline can be analyzed using various techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and GC/MS (Gas Chromatography/Mass Spectrometry) . These techniques can provide detailed information about the molecular structure and functional groups present in the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 1-Carboxysalsoline can be determined using various analytical techniques . These properties include density, color, hardness, melting and boiling points, and electrical conductivity .
科学研究应用
在生物样品中的检测和定量
1-羧基萨尔索林的衍生物 1-羧基萨尔索林醇已在各种生物样品中检测到,包括大鼠纹状体、人尿和人脑。这种化合物可以使用气相色谱-质谱法进行定量。该方法已被证明是精确的,人尿中 15 pmol/ml 的 1-羧基萨尔索林醇的变异系数为 ± 7.1%。它对于了解人类的代谢过程很重要,特别是在对酗酒者的研究中,在酗酒者尸检时发现其大脑中含量更高 (Sjöquist & Ljungquist,1985)。
非线性光学性质
1-羧基萨尔索林衍生物因其非线性光学性质而受到研究。这些化合物的非线性光吸收系数和非线性折射率已使用 Z 扫描技术进行了研究。这项研究与未来光学器件的开发相关,突出了 1-羧基萨尔索林衍生物在先进材料科学中的潜在用途 (Zidan、Arfan 和 Allahham,2016)。
羧基 SNARF-1 纳米反应器的合成
已合成包含 1-羧基萨尔索林衍生物的羧基 SNARF-1 纳米反应器,用作 pH 传感器。这些纳米反应器可以在复杂生物介质中准确测量 pH 值,而未受保护的 pH 响应染料则不行。这证明了 1-羧基萨尔索林衍生物在生物医学和生化研究中的适用性,尤其是在先进诊断工具的开发中 (Chen、Ostafin 和 Mizukami,2010)。
与羧酸酯酶的相互作用
1-羧基萨尔索林衍生物与羧酸酯酶 (CarbE) 的相互作用已得到研究。CarbE 是参与解毒过程的重要酶,与 1-羧基萨尔索林等化合物的相互作用有助于了解酶促途径以及这些酶在各种化合物的代谢转化和解毒中的作用 (Jokanović、Kosanović 和 Maksimović,1996)。
抑制儿茶酚-O-甲基转移酶
发现 1-羧基萨尔索林能竞争性地抑制儿茶酚-O-甲基转移酶 (COMT)。COMT 是参与儿茶酚胺代谢途径的关键酶。这一发现与神经学研究相关,可用于了解大脑中儿茶酚胺水平的调节,这在各种神经系统疾病中具有影响 (Sanft & Thomas,1989)。
安全和危害
未来方向
属性
IUPAC Name |
6-hydroxy-7-methoxy-1-methyl-3,4-dihydro-2H-isoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(11(15)16)8-6-10(17-2)9(14)5-7(8)3-4-13-12/h5-6,13-14H,3-4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEFWISJWQNPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=C(C=C2CCN1)O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carboxysalsoline | |
CAS RN |
88598-26-9, 31758-50-6 | |
| Record name | 1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-1-methyl-1-isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88598-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Carboxysalsoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088598269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC267397 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-CARBOXYSALSOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD00LE5635 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-carboxysalsoline interact with catechol-O-methyltransferase (COMT), and what are the downstream effects?
A1: 1-Carboxysalsoline acts as a competitive inhibitor of COMT []. This means it competes with the natural substrate (3,4-dihydroxybenzoic acid in the study) for binding to the enzyme's active site. By doing so, 1-carboxysalsoline hinders the enzyme's ability to methylate catecholamine metabolites like 3,4-dihydroxybenzoic acid. This inhibition could potentially lead to an increase in the concentration of catecholamines and their metabolites in the body.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[[(2S)-2-[[2-[[2-[4-[(4-hydroxyphenyl)methyl]-2-methyl-5-oxoimidazolidin-1-yl]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B1217737.png)
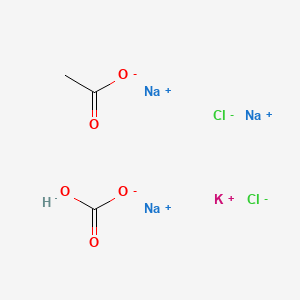




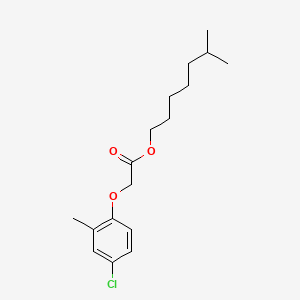

![Benzo[a]pyrene-4,5-oxide](/img/structure/B1217752.png)

